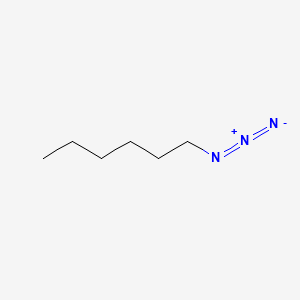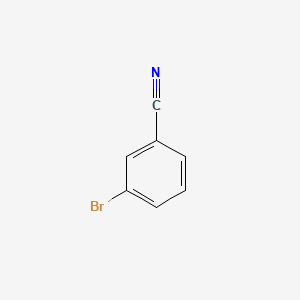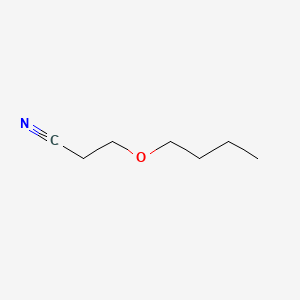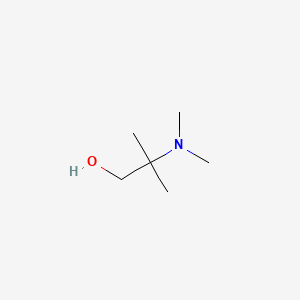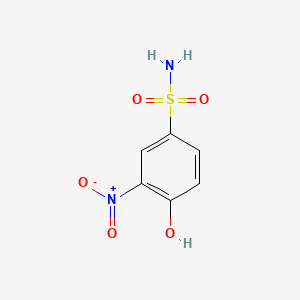
4-Hydroxy-3-nitrobenzènesulfonamide
Vue d'ensemble
Description
4-Hydroxy-3-nitrobenzenesulfonamide (4-HNS) is an organic compound containing a nitro group and a sulfonamide group. It is a white crystalline solid with a molecular weight of 225.2 g/mol. 4-HNS is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used in laboratory research applications, such as in the development of new drugs or the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Applications pharmacologiques
Le 4-Hydroxy-3-nitrobenzènesulfonamide est un membre de la famille des benzènesulfonamides, qui a été trouvé pour avoir un large spectre d'activités biologiques . Celles-ci comprennent des effets anti-paludéens, antibactériens, antitumoraux, anticancéreux, anticonvulsivants et analgésiques .
Hybridation dans le développement de médicaments
Le processus d'hybridation, ou la fusion de deux ou plusieurs fragments existants pour former une seule molécule, est une pratique courante dans le développement de médicaments . Dans ce contexte, le this compound peut être utilisé pour créer des hybrides triazole-benzènesulfonamide, qui se sont avérés avoir diverses activités biologiques .
Recherche en protéomique
Le this compound est utilisé dans la recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et fonctions. Ce composé peut être utilisé pour étudier le comportement et les interactions des protéines, contribuant à notre compréhension des systèmes biologiques .
Agents anti-inflammatoires
Les hybrides triazole-benzènesulfonamide, qui peuvent être créés à partir du this compound, se sont avérés avoir des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation .
Agents antimicrobiens
Ces hybrides se sont également avérés avoir des propriétés antimicrobiennes . Cela signifie qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux antibiotiques ou d'autres traitements contre les infections microbiennes .
Agents anti-trypanosoma
Les hybrides triazole-benzènesulfonamide se sont avérés avoir des propriétés anti-trypanosoma . La trypanosomiase est une maladie causée par des trypanosomes, des protozoaires parasites, de sorte que ces hybrides pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre cette maladie .
Agents anti-paludéens
Ces hybrides se sont avérés avoir des propriétés anti-paludéens . Cela signifie qu'ils pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le paludisme .
Inhibiteurs de l'anhydrase carbonique (AC)
Les hybrides triazole-benzènesulfonamide se sont avérés agir comme des inhibiteurs de l'anhydrase carbonique (AC) . Les AC sont une famille d'enzymes qui catalysent la conversion rapide du dioxyde de carbone en bicarbonate et en protons, une réaction qui se produit assez lentement en l'absence de catalyseur. L'inhibition des AC s'est avérée être une stratégie thérapeutique prometteuse dans diverses pathologies, notamment le glaucome, l'épilepsie, l'obésité et le cancer .
Safety and Hazards
While specific safety and hazard information for 4-Hydroxy-3-nitrobenzenesulfonamide is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment. It’s also recommended to ensure adequate ventilation and to remove all sources of ignition .
Mécanisme D'action
Target of Action
The primary target of 4-Hydroxy-3-nitrobenzenesulfonamide is carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
4-Hydroxy-3-nitrobenzenesulfonamide acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the further production of DNA in bacteria. By inhibiting this process, the compound prevents bacterial growth and proliferation .
Biochemical Pathways
The compound affects the folic acid synthesis pathway in bacteria . By acting as a competitive antagonist to PABA, it prevents the formation of folic acid, which is crucial for DNA synthesis. This leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
The compound is a solid at room temperature and has a predicted melting point of 16121° C and a predicted boiling point of 4197° C at 760 mmHg . Its density is predicted to be 1.7 g/cm^3 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of 4-Hydroxy-3-nitrobenzenesulfonamide is the inhibition of bacterial growth and proliferation . By preventing the synthesis of folic acid, an essential component for DNA synthesis, the compound effectively halts the growth of bacteria .
Analyse Biochimique
Biochemical Properties
4-Hydroxy-3-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly as an inhibitor of carbonic anhydrases . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. The interaction between 4-Hydroxy-3-nitrobenzenesulfonamide and carbonic anhydrases involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity . This interaction is crucial for studying the enzyme’s function and developing potential therapeutic agents targeting carbonic anhydrases.
Cellular Effects
The effects of 4-Hydroxy-3-nitrobenzenesulfonamide on various cell types and cellular processes are profound. This compound influences cell function by inhibiting carbonic anhydrases, which play a role in maintaining pH balance and ion transport within cells . The inhibition of these enzymes can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of carbonic anhydrase IX, which is overexpressed in many tumors, can affect tumor cell proliferation and survival .
Molecular Mechanism
At the molecular level, 4-Hydroxy-3-nitrobenzenesulfonamide exerts its effects through the inhibition of carbonic anhydrases. The sulfonamide group of the compound binds to the zinc ion in the enzyme’s active site, preventing the enzyme from catalyzing the hydration of carbon dioxide . This binding interaction is crucial for the compound’s inhibitory activity. Additionally, the nitro group of 4-Hydroxy-3-nitrobenzenesulfonamide may participate in hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxy-3-nitrobenzenesulfonamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Hydroxy-3-nitrobenzenesulfonamide is relatively stable under standard laboratory conditions . Prolonged exposure to light and air may lead to degradation, affecting its inhibitory activity. Long-term effects on cellular function have been observed in in vitro studies, where continuous exposure to the compound can lead to sustained inhibition of carbonic anhydrases and subsequent alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 4-Hydroxy-3-nitrobenzenesulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits carbonic anhydrases without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s inhibitory activity.
Metabolic Pathways
4-Hydroxy-3-nitrobenzenesulfonamide is involved in metabolic pathways related to its role as a carbonic anhydrase inhibitor. The compound interacts with enzymes such as carbonic anhydrase IX, which is involved in maintaining pH balance and ion transport in cells . The inhibition of this enzyme can affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism. Additionally, the compound may undergo metabolic transformations, such as reduction of the nitro group, which can influence its inhibitory activity and overall metabolic profile .
Transport and Distribution
The transport and distribution of 4-Hydroxy-3-nitrobenzenesulfonamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, 4-Hydroxy-3-nitrobenzenesulfonamide can bind to proteins such as carbonic anhydrases, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Hydroxy-3-nitrobenzenesulfonamide is primarily determined by its interactions with carbonic anhydrases and other biomolecules. The compound can be found in various cellular compartments, including the cytoplasm and mitochondria, where carbonic anhydrases are localized . The presence of targeting signals or post-translational modifications may also influence the compound’s localization to specific organelles, affecting its activity and function within the cell .
Propriétés
IUPAC Name |
4-hydroxy-3-nitrobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O5S/c7-14(12,13)4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,(H2,7,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSOYEBKXCZKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067028 | |
| Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24855-58-1 | |
| Record name | 4-Hydroxy-3-nitrobenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24855-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024855581 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-hydroxy-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-3-nitrobenzenesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 4-hydroxy-3-nitrobenzenesulfonamide synthesized and what makes it relevant for studying carbonic anhydrases?
A1: While the provided abstracts don't detail the complete synthesis of 4-hydroxy-3-nitrobenzenesulfonamide, one study describes a crucial step. [] This step involves the reduction of N,N-dibutyl-4-hydroxy-3-nitrobenzenesulfonamide (itself synthesized from dibutylsulfamoyl chloride and 2-nitrophenol) to yield the target compound. This compound is particularly interesting due to its potential as a "reporter group labeled inhibitor" for carbonic anhydrases. [] This means it can bind to these enzymes and provide insights into their activity and function.
Q2: What are the solubility characteristics of 4-hydroxy-3-nitrobenzenesulfonamide, and how do they relate to its potential applications?
A2: Although the provided research doesn't explicitly describe the solubility of 4-hydroxy-3-nitrobenzenesulfonamide, a closely related derivative, where the sulfonamide group is modified with dibutyl groups, displays good solubility in organic solvents like methanol, chloroform, and acetone. [] This suggests that modifications to the sulfonamide group can influence solubility. Understanding the solubility of 4-hydroxy-3-nitrobenzenesulfonamide in both aqueous and organic media is crucial for its potential applications, particularly for its use in biological studies or as a building block for other molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





